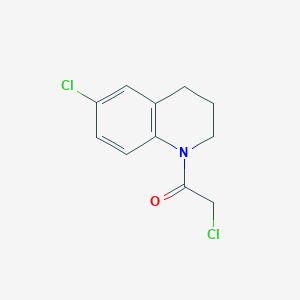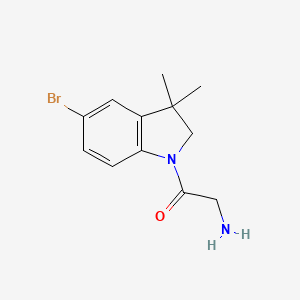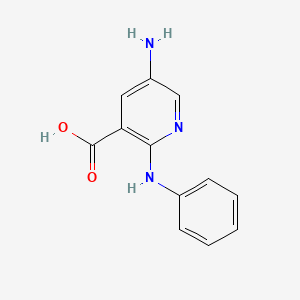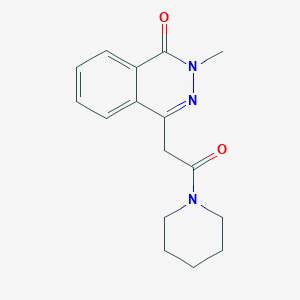![molecular formula C14H19NO3 B7637720 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid](/img/structure/B7637720.png)
3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid, also known as TMA-15, is a chemical compound that belongs to the class of amphetamines. It is a potent stimulant that has been used in scientific research to investigate its mechanism of action and its potential as a therapeutic agent. In
Wirkmechanismus
The mechanism of action of 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid involves its ability to increase the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in the regulation of mood, attention, and cognition. 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid works by inhibiting the reuptake of these neurotransmitters, leading to an increase in their levels in the brain.
Biochemical and Physiological Effects:
3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause an increase in body temperature. 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid also increases the release of glucose from the liver and increases the levels of free fatty acids in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid in lab experiments is its potency as a stimulant. It has been shown to be more potent than other amphetamines, such as methamphetamine and dextroamphetamine. However, one limitation of using 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid is its potential for abuse and addiction. Therefore, it should be used with caution in laboratory settings.
Zukünftige Richtungen
There are several future directions for research on 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid. One area of research is to investigate its potential as a treatment for cognitive disorders, such as ADHD and dementia. Another area of research is to investigate its potential as a treatment for depression and anxiety disorders. Additionally, research could be focused on developing safer and more effective derivatives of 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid for therapeutic use.
Conclusion:
In conclusion, 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid is a potent stimulant that has been used in scientific research to investigate its mechanism of action and its potential as a therapeutic agent. Its synthesis method is relatively simple, and it has been shown to have potential as a treatment for various medical conditions. However, due to its potential for abuse and addiction, it should be used with caution in laboratory settings. Future research could focus on developing safer and more effective derivatives of 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid for therapeutic use.
Synthesemethoden
The synthesis of 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid involves the reaction of 2,4,6-trimethylbenzoyl chloride with 2-aminopropanoic acid. The resulting intermediate is then reacted with methylamine to yield 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid. The synthesis of 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid has been used in scientific research to investigate its potential as a therapeutic agent for various medical conditions. It has been shown to have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid has also been studied for its potential as a treatment for depression and anxiety disorders.
Eigenschaften
IUPAC Name |
3-[[2-(2,4,6-trimethylphenyl)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9-6-10(2)12(11(3)7-9)8-13(16)15-5-4-14(17)18/h6-7H,4-5,8H2,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIJGWGOOJFZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(=O)NCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7637637.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,5-dimethylbenzamide](/img/structure/B7637639.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7637645.png)


![2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid](/img/structure/B7637670.png)

![2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B7637685.png)

![4-(1,3-dioxoisoindol-2-yl)-N-[2-(3-fluorophenyl)ethyl]butanamide](/img/structure/B7637695.png)



![N-[4-(2-oxo-2-piperidin-1-ylethyl)phenyl]acetamide](/img/structure/B7637738.png)